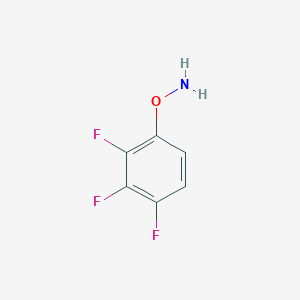

O-(2,3,4-Trifluorophenyl)hydroxylamine

Description

O-(2,3,4-Trifluorophenyl)hydroxylamine is a fluorinated aromatic hydroxylamine derivative characterized by a hydroxylamine group (-ONH₂) attached to a phenyl ring substituted with fluorine atoms at the 2-, 3-, and 4-positions. Fluorinated hydroxylamines are critical in organic synthesis, analytical chemistry, and pharmaceutical applications due to their electron-withdrawing substituents, which enhance stability and reactivity in derivatization reactions .

Properties

Molecular Formula |

C6H4F3NO |

|---|---|

Molecular Weight |

163.10 g/mol |

IUPAC Name |

O-(2,3,4-trifluorophenyl)hydroxylamine |

InChI |

InChI=1S/C6H4F3NO/c7-3-1-2-4(11-10)6(9)5(3)8/h1-2H,10H2 |

InChI Key |

TVLLKPMIMAYECL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1ON)F)F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

- Starting from appropriately substituted fluorophenyl precursors (e.g., halo-substituted trifluorobenzenes).

- Formation of key intermediates such as trifluoromethyl acetophenone derivatives.

- Conversion of ketone or related intermediates to the corresponding hydroxylamine via oximation or direct amination.

Preparation via Grignard Reaction and Oximation (Patent WO2021171301A1)

A highly efficient and industrially relevant process for preparing trifluoromethyl-substituted phenyl hydroxylamine derivatives involves three main steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| a) Formation of Grignard reagent | React an isomeric mixture of halo benzotrifluoride with Mg metal in an organic solvent, catalyzed by iodine or ethylene dibromide | Halo benzotrifluoride + Mg + catalyst in organic solvent | Produces mixed Grignard complex enriched in meta isomer (~96%) |

| b) Ketone formation | React the Grignard reagent with ketene in hydrocarbon solvent with transition metal ligand-acid complex | Grignard reagent + ketene + ligand-acid complex | Yields isomeric mixture of trifluoromethyl acetophenone |

| c) Oximation | React trifluoromethyl acetophenone mixture with hydroxylamine salt (hydrochloride or sulfate) in aliphatic alcohol | Hydroxylamine hydrochloride or sulfate + aliphatic alcohol | Produces high purity trifluoromethyl phenyl hydroxylamine derivative |

- The process yields high purity product with less than 0.1% unknown impurities.

- The method reduces the number of steps compared to traditional nitration-hydrogenation-diazonium routes.

- Avoids formation of unwanted isomers and minimizes environmental effluents.

- Reaction conditions are milder and more cost-effective than n-butyl lithium or cryogenic methods.

This process is particularly relevant for preparing trifluoromethyl-substituted phenyl hydroxylamines, which are structurally related to this compound by analogy in fluorine substitution patterns and synthetic approach.

Hydroxylamine Salt Reaction in Aqueous or Mixed Solvent Systems

Hydroxylamine hydrochloride or sulfate salts are commonly used as aminating agents for oximation reactions. The typical procedure involves:

- Dissolving hydroxylamine salt in water or water/THF mixtures.

- Adjusting pH to alkaline conditions (pH 9-12) with NaOH.

- Adding the ketone or α,β-unsaturated nitrile substrate.

- Stirring the mixture at room temperature or slightly elevated temperatures for several hours.

- Acidifying the reaction mixture to pH 1-3 to precipitate or extract the oxime product.

- Purification by extraction and silica gel chromatography.

This method has been demonstrated in the synthesis of various hydroxylamine derivatives and related oximes, including fluorinated aromatic systems.

Transition Metal-Free Amination of Arylboronic Acids Using Hydroxylamine Derivatives

Recent research has shown that electrophilic amination of arylboronic acids with hydroxylamine derivatives can yield aryl hydroxylamines under mild, transition metal-free conditions. For example:

- Using O-2,4-dinitrophenylhydroxylamine as an aminating agent.

- Reaction proceeds via intermediate aryl migration and hydrolysis to give primary anilines or hydroxylamines.

- Electron-rich arylboronic acids react more readily than electron-deficient ones.

- This approach offers a route to halogenated aryl hydroxylamines, which may include fluorinated phenyl derivatives.

Though this method is more applicable to primary anilines, it suggests potential synthetic routes for fluorophenyl hydroxylamines through boronic acid intermediates.

Reduction of Nitroaromatic Precursors

Another indirect route involves:

- Synthesis of fluorinated nitroaromatic compounds.

- Reduction of nitro groups to hydroxylamine intermediates using reducing agents such as sodium borohydride in the presence of copper chloride catalysts.

- This one-pot reduction method has been used for β-nitrostyrenes to phenethylamines but can be adapted for aromatic nitro compounds to hydroxylamines under controlled conditions.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard + Ketene + Oximation | Halo benzotrifluoride | Mg, ketene, hydroxylamine salt | Organic solvent, catalytic ligand, mild temp | High purity, fewer steps, scalable | Requires Grignard handling |

| Hydroxylamine Salt Oximation | Ketones or α,β-unsaturated nitriles | Hydroxylamine hydrochloride, NaOH | Aqueous or mixed solvents, room temp | Mild, straightforward | Purification needed |

| Electrophilic Amination of Boronic Acids | Arylboronic acids | O-2,4-dinitrophenylhydroxylamine | Mild, transition metal-free | Functional group tolerant | Limited to certain substrates |

| Reduction of Nitroaromatics | Nitroaromatic precursors | NaBH4, CuCl2 catalyst | 2-PrOH/H2O, reflux | One-pot, good yields | May require nitro precursor synthesis |

Experimental Data and Characterization

- Typical oxime products show characteristic NMR signals: for example, 1H NMR singlets around δ 8-9 ppm for oxime protons and aromatic multiplets consistent with substitution patterns.

- High-resolution mass spectrometry confirms molecular formulas with minimal impurities.

- Purification is commonly achieved by flash chromatography using silica gel and ethyl acetate/petroleum ether mixtures.

Chemical Reactions Analysis

Types of Reactions

O-(2,3,4-Trifluorophenyl)hydroxylamine can undergo various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines.

Substitution: The trifluorophenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

O-(2,3,4-Trifluorophenyl)hydroxylamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of O-(2,3,4-Trifluorophenyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural and Functional Group Comparison

*PFB: Pentafluorobenzyl

Key Observations :

- Higher fluorine content (e.g., in pentafluorobenzyl derivatives) improves stability in acidic conditions and enhances detection sensitivity in analytical methods .

- Functional Group Differences : Unlike dopamine HCl, which features a catechol and ethylamine group, this compound lacks biological signaling motifs but shares derivatization utility with other hydroxylamines .

Derivatization Potential

- Pentafluorobenzyl Hydroxylamine : Forms stable oximes with carbonyl compounds (e.g., aldehydes, ketones), enabling sensitive LC-UV detection at sub-ppm levels in environmental samples . The trifluorophenyl analog may exhibit similar reactivity but with reduced detection limits due to fewer fluorine atoms.

- Comparison with Non-Fluorinated Hydroxylamines: Fluorinated derivatives resist hydrolysis better under acidic conditions, making them preferable in derivatization protocols .

Pharmaceutical Relevance

- Diphenylamine Analogs: Structurally distinct but share aromatic amine motifs. These compounds mimic thyroid hormones (e.g., thyroxine) and have been studied for anticancer activity .

- Patent Insights : A 2024 patent describes a trifluorophenyl-containing azepine derivative for unspecified therapeutic applications, highlighting the pharmaceutical interest in fluorinated aromatic systems .

Physicochemical Properties (Inferred)

- Solubility: Increased lipophilicity compared to non-fluorinated hydroxylamines due to fluorine’s hydrophobic nature. The trifluorophenyl derivative likely has lower water solubility than dopamine HCl but higher than pentafluorobenzyl analogs.

- Stability: Fluorine’s electron-withdrawing effects stabilize the hydroxylamine group against oxidative degradation, though less pronounced than in pentafluorinated analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O-(2,3,4-Trifluorophenyl)hydroxylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions between fluorinated aromatic precursors and hydroxylamine derivatives. For example, a reported method uses 2,3,4-trifluorobenzoic acid and hydroxylamine hydrochloride in the presence of a coupling agent like bromo-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBrOP) in tetrahydrofuran (THF) . Another approach employs nucleophilic substitution of a fluorinated aryl halide with hydroxylamine under basic conditions, with yields optimized by controlling temperature (0–25°C) and reaction time (12–24 hours). Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : , , and NMR to confirm fluorine substitution patterns and hydroxylamine proton signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and isotopic pattern analysis .

- X-ray Crystallography : For resolving structural ambiguities, SHELX or OLEX2 software is used to refine crystallographic data, especially for derivatives with potential disorder or twinning .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for hydroxylamine derivatives:

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.

- Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.

- Store the compound in a cool, dry environment away from oxidizing agents, as hydroxylamines can decompose exothermically .

Advanced Research Questions

Q. How do electronic effects of the 2,3,4-trifluorophenyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms increase the electrophilicity of the aromatic ring, enhancing reactivity in nucleophilic aromatic substitution (NAS) reactions. Computational studies (DFT calculations) predict activation barriers for NAS, while Hammett parameters (, ) quantify substituent effects. Experimental validation involves kinetic studies under varying pH and solvent polarities .

Q. What strategies resolve discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer : For disordered structures or twinning:

- Use SHELXL’s TWIN and BASF commands to refine twinned data .

- Employ OLEX2’s real-space refinement tools to adjust atomic positions and thermal parameters .

- Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm bond lengths and angles .

Q. How does this compound compare to other fluorinated hydroxylamine derivatives in biological and synthetic contexts?

- Methodological Answer : A comparative analysis reveals:

- The 2,3,4-trifluoro derivative’s higher electronegativity improves binding to metalloenzymes, as shown in kinetic assays with cytochrome P450 isoforms .

Q. What experimental approaches elucidate interactions between this compound and biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures binding kinetics to proteins (e.g., kinases) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity () and thermodynamics (, ) .

- Molecular Dynamics Simulations : Predict interaction modes with DNA or enzymes using software like GROMACS .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic and crystallographic data for this compound?

- Methodological Answer :

- Re-examine sample purity via HPLC or TLC to rule out impurities affecting spectra .

- Use complementary techniques: For example, if NMR suggests a planar conformation but X-ray data shows torsion, perform variable-temperature NMR to detect dynamic effects .

- Validate computational models (e.g., Gaussian-optimized geometries) against experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.